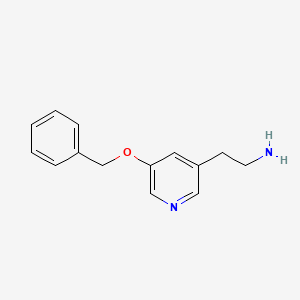
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound features a benzyloxy group attached to the pyridine ring, which is further connected to an ethanamine chain. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine can be achieved through several synthetic routes. One common method involves the catalytic enantioselective borane reduction of benzyl oximes. This process typically requires a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a rubber septum. The reaction mixture includes 3-acetyl pyridine, ethanol, and hydroxylamine hydrochloride, which is heated to 55°C. A pre-made solution of sodium carbonate in water is added dropwise, and the mixture is stirred at 60°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes. These methods utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of spiroborate ester catalysts has been reported to provide excellent enantioselectivity and yield in the reduction of benzyl oxime ethers .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of oxime ethers to primary amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include borane for reduction, sodium carbonate for neutralization, and various oxidizing agents for oxidation reactions. The conditions for these reactions often involve controlled temperatures and the use of specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.
Applications De Recherche Scientifique
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine include:
- 2-(5-chloropyridin-2-yl)ethanamine
- 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine
- 2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the benzyloxy group, which imparts unique chemical properties and potential biological activities. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-(5-phenylmethoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C14H16N2O/c15-7-6-13-8-14(10-16-9-13)17-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11,15H2 |
Clé InChI |
ZJBWMEGRYJIABJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)


![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
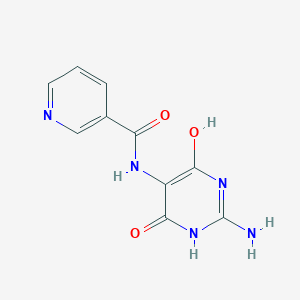
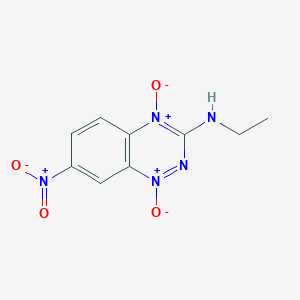
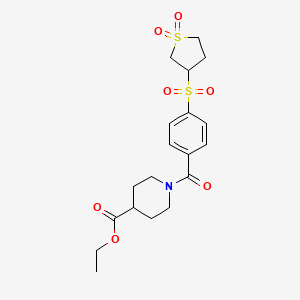
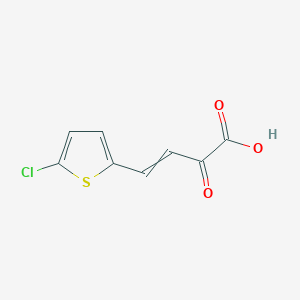
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
